molecular formula C16H15KO6S B101469 Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate CAS No. 18296-82-7

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate

Cat. No. B101469
CAS RN: 18296-82-7
M. Wt: 374.5 g/mol
InChI Key: WPCVHNDQJMGGOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate, also known as KB-141, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the class of compounds known as arylsulfonates, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, improve insulin sensitivity and glucose tolerance in animal models of diabetes, and reduce inflammation in animal models of inflammation. It has also been shown to exhibit antioxidant and anti-angiogenic activities.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate in lab experiments is its potent biological activity and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions and low bioavailability in vivo are some of the major limitations for its use in lab experiments.

Future Directions

There are several future directions for research on Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate. One of the major areas of research is the development of more efficient synthesis methods and analogs with improved solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could provide valuable insights for the development of novel therapies.

Synthesis Methods

The synthesis of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonyl chloride in the presence of a base, followed by the addition of potassium hydroxide. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has been investigated for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and inflammation, respectively.

properties

CAS RN

18296-82-7

Product Name

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate

Molecular Formula

C16H15KO6S

Molecular Weight

374.5 g/mol

IUPAC Name

potassium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate

InChI

InChI=1S/C16H16O6S.K/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1

InChI Key

WPCVHNDQJMGGOE-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]

Other CAS RN

18296-82-7

Origin of Product

United States

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